beta-Ionyl acetate

Übersicht

Beschreibung

It has the molecular formula C15H24O2 and a molecular weight of 236.3499 . This compound is known for its pleasant aroma and is often used in the fragrance industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beta-Ionyl acetate can be synthesized through the esterification of beta-ionone with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: Beta-Ionyl acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form beta-ionone and other related compounds.

Reduction: The compound can be reduced to form beta-ionyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alcohols and amines are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Beta-ionone and related ketones.

Reduction: Beta-ionyl alcohol.

Substitution: Various esters and ethers depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Role as a Starting Material:

Beta-Ionyl acetate is utilized as a precursor in the synthesis of various sesquiterpenoids and complex organic molecules. Its unique structure allows for multiple chemical reactions, including oxidation, reduction, and substitution, making it a valuable intermediate in organic chemistry.

Key Reactions:

- Oxidation: Converts to beta-ionone and other related compounds.

- Reduction: Forms beta-ionyl alcohol.

- Substitution: Can react with nucleophiles to produce different esters and ethers.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity, potentially useful in developing natural preservatives for food and cosmetic products. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Antioxidant Activity:

Studies have demonstrated that this compound possesses antioxidant properties, which can scavenge free radicals and mitigate oxidative stress. This characteristic is particularly relevant in formulations aimed at reducing oxidative damage in cells .

Medical Research

Therapeutic Potential:

Ongoing research is exploring this compound's potential in treating inflammatory and infectious diseases. Its ability to modulate enzyme activities suggests it could play a role in therapeutic applications .

Case Study Example:

In a study focusing on antioxidant mechanisms, this compound was noted for its capacity to activate mitogen-activated protein kinases (MAPKs), which are crucial in cellular responses to stress and inflammation .

Fragrance and Flavor Industry

Usage in Fragrance Formulations:

this compound is widely employed in the fragrance industry due to its pleasant aroma reminiscent of berries. It enhances rose complexes and is utilized in flavoring agents for products like raspberry and strawberry flavors .

Safety Assessments:

The safety of this compound as a fragrance ingredient has been evaluated by organizations such as the Research Institute for Fragrance Materials (RIFM). The assessments concluded that it poses no significant safety concerns when used appropriately in cosmetic formulations .

Industrial Applications

Flavoring Agent:

In addition to its use in fragrances, this compound serves as a flavoring agent in food products. It is recognized for its ability to impart fruity notes, making it valuable in culinary applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Precursor for sesquiterpenoids; versatile chemical reactions |

| Biological Research | Antimicrobial and antioxidant properties; potential therapeutic uses |

| Medical Research | Investigated for treatment of inflammatory diseases |

| Fragrance Industry | Enhances floral fragrances; used in flavor formulations |

| Industrial Use | Flavoring agent in food products |

Wirkmechanismus

The mechanism of action of beta-Ionyl acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor binding. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s antimicrobial activity is thought to result from its interaction with microbial cell membranes, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Beta-Ionyl acetate can be compared with other similar sesquiterpenoids such as:

Beta-Ionone: Similar in structure but lacks the acetate group.

Beta-Ionyl alcohol: The reduced form of this compound.

Alpha-Ionone: An isomer with a different arrangement of the double bond.

Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical and physical properties. This functional group also contributes to its pleasant aroma, making it highly valuable in the fragrance industry .

Biologische Aktivität

Beta-Ionyl acetate, with the chemical formula and CAS number 22030-19-9, is a compound belonging to the class of esters. It is primarily recognized for its applications in the fragrance and flavor industries due to its pleasant aroma. Recent research has highlighted its potential biological activities, including antimicrobial and antioxidant properties, which are critical for various therapeutic applications.

This compound can be synthesized through the esterification of beta-ionone with acetic acid, typically using an acid catalyst like sulfuric acid. The reaction conditions involve reflux to ensure complete conversion of reactants into the desired ester product. The compound is soluble in fats and ethanol but insoluble in water, which influences its application in food and cosmetic products.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.35 g/mol |

| Boiling Point | 120 °C @ 2 mm Hg |

| Solubility | Soluble in fats; insoluble in water; soluble in ethanol |

Antioxidant Activity

This compound exhibits significant antioxidant properties. Its mechanism involves scavenging free radicals and inhibiting oxidative stress pathways, which are crucial in preventing cellular damage. Studies have demonstrated that it can mitigate reactive oxygen species (ROS) generation in various cell-free assays.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its interaction with microbial cell membranes, leading to cell lysis. This property makes it a candidate for developing natural preservatives in food and personal care products.

Case Studies

- Antioxidant Efficacy : A study evaluated the free radical scavenging activity of this compound using DPPH and ABTS assays. The compound showed substantial inhibition percentages, indicating strong antioxidant potential.

- Antimicrobial Testing : In vitro studies assessed the antimicrobial effects against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a notable reduction in bacterial viability upon treatment with this compound.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antioxidant | Significant free radical scavenging |

| Antimicrobial | Effective against E. coli and Staphylococcus aureus |

| Therapeutic Potential | Ongoing research for inflammatory disease treatment |

The biological activity of this compound is mediated through several mechanisms:

- Antioxidant Mechanism : It engages in hydrogen atom transfer and single electron transfer processes to neutralize free radicals.

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes, leading to increased permeability and eventual cell death.

Research Findings

Recent studies have focused on optimizing extraction methods for compounds related to this compound, revealing that ultrasonic-assisted extraction enhances yield while preserving biological activity. Furthermore, ongoing research aims to explore its potential therapeutic applications in treating inflammatory diseases.

Eigenschaften

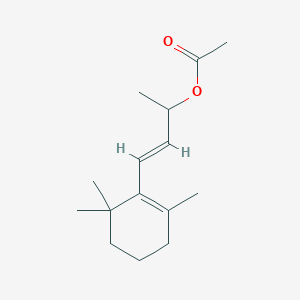

IUPAC Name |

[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h8-9,12H,6-7,10H2,1-5H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODKSVNXBYBTQC-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Natural raspberry aroma | |

| Record name | beta-Ionyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1198/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

120.00 °C. @ 2.00 mm Hg | |

| Record name | beta-Ionyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in fats; Insoluble in water, Soluble (in ethanol) | |

| Record name | beta-Ionyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1198/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.934-0.944 | |

| Record name | beta-Ionyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1198/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53319-91-8, 22030-19-9 | |

| Record name | beta-Ionyl acetate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053319918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-IONYL ACETATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7416U6WD2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Ionyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.